1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea
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Overview
Description
1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a thiourea moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Mechanism of Action
Target of Action
N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]thiourea, a thiourea derivative, is primarily used as a catalyst in organic chemistry . It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
This compound acts as a pre-catalyst in a novel electron donor–acceptor (EDA) complex catalysis strategy . It works in conjunction with a base as a pre-catalyst initiation switch to generate iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . The generated thiouronyl anions serve as catalytic electron-donor species under blue light irradiation, enabling the single-electron reduction of oxime esters to form iminyl radical intermediates .
Result of Action
The compound’s action results in the successful synthesis of a wide range of nitrogen-containing compounds . In a biological context, a similar compound exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) and Y21 .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light and temperature. For instance, the single-electron reduction process it facilitates requires blue LED irradiation
Preparation Methods
The synthesis of 1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of cyclopropyl isothiocyanate with 3-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications, including:
Comparison with Similar Compounds
1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea can be compared with other thiourea derivatives, such as:
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: This compound exhibits similar biological activities but with different potency and selectivity.
1-(3-Bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea: Known for its higher promoting activity in plant growth compared to gibberellin A3.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2S/c12-11(13,14)7-2-1-3-9(6-7)16-10(17)15-8-4-5-8/h1-3,6,8H,4-5H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYSGPAKCPQLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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